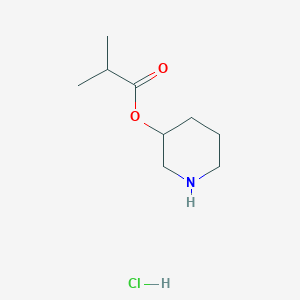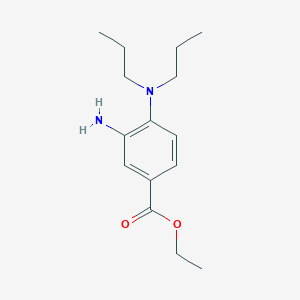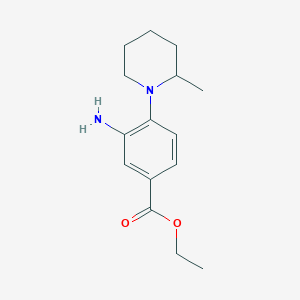![molecular formula C12H11BrN2O3 B1441748 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1274935-24-8](/img/structure/B1441748.png)
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole-4-carboxylic acid, or 4-bromo-2-ethylpyrazole-4-carboxylic acid (BEPA), is a heterocyclic organic compound with a wide range of applications in synthetic organic chemistry. It is a versatile intermediate for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. BEPA has been used in a variety of laboratory experiments, and its unique properties have made it a valuable tool for scientific research.
Scientific Research Applications
Improved Synthesis Methodologies
Researchers have developed improved synthesis methodologies for pyrazole derivatives, demonstrating enhanced yields and efficiencies. For instance, Dong (2011) reported a synthesis route for 1H-pyrazole-4-carboxylic acid with a significantly increased yield, highlighting the potential for more efficient production of similar compounds C. Dong.
Synthesis of Condensed Pyrazoles
The synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions has been explored, showing the utility of ethyl triflyloxy-1H-pyrazole-4-carboxylates as precursors. This approach enables the production of various condensed pyrazole structures, which could be of interest in materials science and pharmaceutical research Eglė Arbačiauskienė et al..
Novel Pyrazole Derivatives with Potential Applications
Research into the synthesis of novel pyrazole derivatives, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, has shown these compounds to possess promising optical nonlinearity, suggesting potential applications in optical limiting technologies B. Chandrakantha et al..
Electrochemiluminescence (ECL) Applications
The synthesis of pyrazolecarboxylic metal-organic frameworks demonstrates significant electrochemiluminescence (ECL), indicating potential for use in sensing and light-emitting devices. This work showcases the application of pyrazole derivatives in developing materials with unique electronic and optical properties C. Feng et al..
Structural and Spectral Investigations
Studies on the structural and spectral properties of pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide valuable insights into their chemical characteristics. These investigations are crucial for understanding the reactivity and potential applications of these compounds in various scientific domains S. Viveka et al..
Safety And Hazards
properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-10-1-3-11(4-2-10)18-6-5-15-8-9(7-14-15)12(16)17/h1-4,7-8H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLHEVWBQJWYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)

![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)





![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)

![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)